Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and proteins, which could provide some insight .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties, suggesting that ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate may have similar effects .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to some compounds that have shown promising neuroprotective and anti-inflammatory properties .
Cellular Effects
Structurally similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could help identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate are not well-characterized .
Transport and Distribution
Future studies could help identify any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid.
Reduction: 4-(5-chloro-2-methoxyphenyl)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
- Ethyl 4-(2-chlorophenyl)-4-oxobutanoate
Uniqueness
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is unique due to the presence of both the 5-chloro and 2-methoxy substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules.
Biological Activity
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound belonging to the ester class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 274.71 g/mol. Its structure features a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety, which is crucial for its biological interactions.
Target Interactions
The compound is hypothesized to interact with various biological targets, similar to other compounds in its class. It may exhibit neuroprotective and anti-inflammatory properties by influencing key biochemical pathways:
- NF-kB Pathway : Inhibition of the NF-kB pathway is associated with reduced inflammation.
- ER Stress and Apoptosis : Related compounds have shown effects on endoplasmic reticulum stress and apoptosis, suggesting potential cytoprotective mechanisms.
Biochemical Pathways
This compound may modulate cellular functions through:
- Cell Signaling Pathways : Influencing gene expression and cellular metabolism.
- Molecular Interactions : Binding to specific proteins or enzymes, leading to alterations in activity or function.
Neuroprotective Effects
Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects. For example, studies have shown that related esters can prevent neuronal cell death in models of neurodegeneration.
Anti-inflammatory Properties
The compound may possess anti-inflammatory properties, as seen in preliminary studies where it reduced pro-inflammatory cytokine production in cellular assays. This suggests its potential utility in treating inflammatory conditions.
Case Studies and Research Findings
-
Neuroprotection in Animal Models :
- A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines .
- Anti-inflammatory Activity :
-
Cytotoxicity Against Cancer Cells :
- Preliminary evaluations revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated moderate potency compared to established chemotherapeutics .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | Neuroprotective, Anti-inflammatory | |
Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate | Enhanced metabolic stability, Anti-inflammatory | |
Mthis compound | Similar anti-cancer activity |
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAVOKECPGSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645846 | |
Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107774-17-4 | |
Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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